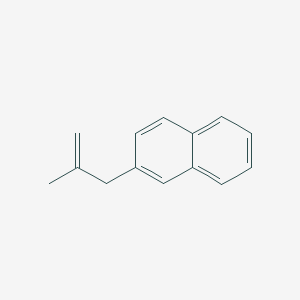

2-Methyl-3-(2-naphthyl)-1-propene

Descripción

Its structure combines aromaticity from the naphthalene ring with the reactivity of a terminal alkene.

Propiedades

IUPAC Name |

2-(2-methylprop-2-enyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11(2)9-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10H,1,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUGUGVITYNZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641246 | |

| Record name | 2-(2-Methylprop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936621-15-7 | |

| Record name | 2-(2-Methylprop-2-en-1-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-naphthyl)-1-propene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 2-Methyl-3-(2-naphthyl)-1-propene often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-3-(2-naphthyl)-1-propene undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can yield alkanes or alkenes.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Methyl-3-(2-naphthyl)-1-propene serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its structure allows for various functional group transformations, making it valuable in the development of new chemical entities.

Medicinal Chemistry

Research has indicated potential pharmacological properties of 2-Methyl-3-(2-naphthyl)-1-propene:

- Anti-inflammatory Activity : Studies suggest that compounds with similar structures may exhibit anti-inflammatory effects by modulating specific biochemical pathways.

- Anticancer Properties : Preliminary investigations into its interactions with cellular targets have shown promise in inhibiting cancer cell proliferation.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Production : As a building block, it can be incorporated into polymer matrices to enhance mechanical and thermal properties.

- Specialty Chemicals : Utilized in the formulation of specialty chemicals with tailored functionalities.

Case Study 1: Pharmacological Investigation

A study conducted on derivatives of 2-Methyl-3-(2-naphthyl)-1-propene assessed its potential as an anti-inflammatory agent. The results indicated that modifications to the naphthyl group could enhance its bioactivity, leading to further exploration in drug design.

Case Study 2: Polymer Development

Research focused on incorporating 2-Methyl-3-(2-naphthyl)-1-propene into polymer formulations demonstrated improved thermal stability and mechanical strength. These findings suggest its utility in developing advanced materials for industrial applications.

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-(2-naphthyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is an analysis based on structurally related compounds and methodologies from the evidence:

Structural Analogues

- 2-Methyl-3-(naphthalen-1-yl)propan-1-ol (CAS 171667-27-9): Structure: Similar naphthyl-substituted backbone but differs in functional group (alcohol vs. alkene) . Properties: Higher polarity due to the hydroxyl group, leading to increased solubility in polar solvents compared to the alkene. Applications: Not discussed in the evidence, but alcohols are typically used as intermediates or solvents.

- For example, methane solubility in 1-propanethiol/1-butanethiol mixtures increases with pressure and temperature .

Thermodynamic and Physical Properties

- Phase Behavior :

- Alkenes generally exhibit lower boiling points than alcohols or thiols due to weaker intermolecular forces. For instance, 1-propene (a simple alkene) has a boiling point of −47.6°C, while 1-propanethiol boils at 67°C. The naphthyl group in 2-Methyl-3-(2-naphthyl)-1-propene would likely increase its boiling point compared to unsubstituted alkenes due to increased molecular weight and π-π interactions .

- CPA Equation of State (EoS) : Used to predict vapor-liquid equilibria (VLE) in sulfur-containing systems . If experimental data for 2-Methyl-3-(2-naphthyl)-1-propene were available, CPA could model its phase behavior by adjusting parameters like association strength (for polar groups) or binary interaction coefficients.

Actividad Biológica

2-Methyl-3-(2-naphthyl)-1-propene, a compound belonging to the class of alkenes, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The chemical structure of 2-Methyl-3-(2-naphthyl)-1-propene can be represented as follows:

This compound features a naphthyl group, which is known for enhancing the biological activity of various organic compounds due to its aromatic nature.

Antimicrobial Activity

Research indicates that 2-Methyl-3-(2-naphthyl)-1-propene exhibits significant antimicrobial properties. A study highlighted that compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 1–8 µg/mL, suggesting a robust antibacterial potential .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Chalcone Derivative 1 | 1 | Staphylococcus aureus |

| Chalcone Derivative 2 | 2 | Escherichia coli |

| 2-Methyl-3-(2-naphthyl)-1-propene | 4 | Salmonella enterica |

Anti-inflammatory Effects

The compound has been reported to inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response. Studies suggest that similar compounds can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation .

Anticancer Properties

Preliminary research indicates that 2-Methyl-3-(2-naphthyl)-1-propene may possess anticancer properties. The presence of the naphthyl moiety is believed to enhance its efficacy against cancer cells by inducing apoptosis and inhibiting cell proliferation. In vitro studies have shown that related chalcone derivatives exhibit cytotoxic effects on various cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Chalcone Derivative A | 10 | HeLa |

| Chalcone Derivative B | 15 | MCF-7 |

| 2-Methyl-3-(2-naphthyl)-1-propene | TBD | A549 (Lung Cancer) |

Case Studies

Several case studies have explored the biological activities of compounds similar to 2-Methyl-3-(2-naphthyl)-1-propene. For instance, a study published in Pharmacotherapeutics examined a series of chalcones and their derivatives, concluding that modifications in their structure significantly affected their biological activities . Another investigation into the anti-inflammatory properties of naphthalene derivatives highlighted their ability to inhibit COX enzymes effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.